molecular formula C8H13ClF3N B13345403 ((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride

((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride

Katalognummer: B13345403
Molekulargewicht: 215.64 g/mol
InChI-Schlüssel: PTWXKZFEBSPXCB-LEUCUCNGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride” is a synthetic organic compound that features a trifluoromethyl group attached to a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride” typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

“((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of “((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride” involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **(1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine
  • **(1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanol
  • **(1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)amine

Uniqueness

“((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride” is unique due to its specific trifluoromethyl group and cyclohexene ring structure, which impart distinct chemical and physical properties. These properties may include enhanced stability, reactivity, and potential biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C8H13ClF3N

Molekulargewicht

215.64 g/mol

IUPAC-Name

[(1R,6S)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine;hydrochloride

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-2,6-7H,3-5,12H2;1H/t6-,7-;/m0./s1

InChI-Schlüssel

PTWXKZFEBSPXCB-LEUCUCNGSA-N

Isomerische SMILES

C1C=CC[C@@H]([C@@H]1CN)C(F)(F)F.Cl

Kanonische SMILES

C1C=CCC(C1CN)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.